(4-Chlorophenyl)(4-fluorophenyl)methanone
Overview
Description
(4-Chlorophenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C13H8ClFO It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group
Mechanism of Action
Target of Action
(4-Chlorophenyl)(4-fluorophenyl)methanone primarily targets cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain signaling . By inhibiting COX-2, this compound can reduce inflammation and alleviate pain.
Mode of Action
This compound interacts with COX-2 enzymes by binding to their active sites. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins involved in inflammatory responses . As a result, the production of pro-inflammatory prostaglandins is reduced, leading to decreased inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . By blocking COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby modulating inflammatory responses and pain perception.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys . These ADME properties influence the bioavailability and duration of action of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include reduced production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . At the cellular level, this results in diminished recruitment of inflammatory cells and reduced release of inflammatory mediators, contributing to the overall anti-inflammatory and analgesic effects of the compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the solubility and absorption of the compound, while temperature changes can impact its stability . Additionally, interactions with other drugs or dietary components can alter the pharmacokinetics and pharmacodynamics of this compound, potentially affecting its therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)(4-fluorophenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to this compound can lead to changes in cellular function, including altered metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of this compound have been shown to improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic pathways can affect the compound’s bioavailability and overall efficacy. Additionally, the interaction with cofactors and other enzymes can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 4-fluorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-fluorophenyl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl rings.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like halogens (Br2, Cl2) and catalysts such as FeCl3.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Halogenated derivatives of the original compound.
Reduction: (4-Chlorophenyl)(4-fluorophenyl)methanol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
(4-Chlorophenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- (4-Chlorophenyl)(4-methylphenyl)methanone
- (4-Chlorophenyl)(4-bromophenyl)methanone
Uniqueness
(4-Chlorophenyl)(4-fluorophenyl)methanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGROSAOZMCLHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550314 | |
Record name | (4-Chlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-48-9 | |
Record name | 4-Chloro-4′-fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2069-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, (4-chlorophenyl)(4-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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